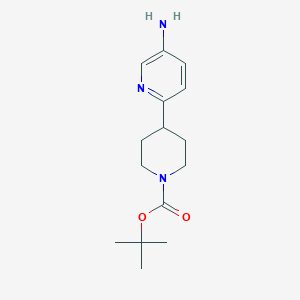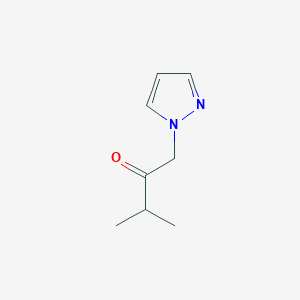
3-methyl-1-(1H-pyrazol-1-yl)butan-2-one
説明
“3-methyl-1-(1H-pyrazol-1-yl)butan-2-one” is a chemical compound with the molecular formula C8H12N2O . It has a molecular weight of 152.2 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H12N2O/c1-7(2)8(11)6-10-5-3-4-9-10/h3-5,7H,6H2,1-2H3 . This indicates that the molecule consists of a pyrazole ring attached to a butanone group with a methyl group at the third carbon .
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 152.2 . The InChI code is 1S/C8H12N2O/c1-7(2)8(11)6-10-5-3-4-9-10/h3-5,7H,6H2,1-2H3 .
科学的研究の応用
Synthesis and Chemical Reactions
Synthesis with 3-Hydroxy-1H-pyrazoles
1-Substituted 3-hydroxy-1H-pyrazoles react with chloroform, NaOH, and aceton resp. butan-2-one O-regiospecifically to yield various acids and esters. These substances demonstrate biological effects such as protection against shock and ADP-induced thromboembolism, reduction of serum lipids, and improvement of blood flow (Dorn & Ozegowski, 1998).
Synthesis and Structural Study
A procedure for synthesizing 1-(buta-1,3-dien-1-yl)-1H-pyrazoles and studying their behavior in Diels-Alder reactions has been developed (Attaryan et al., 2008).
Chemical Analysis and Theory
DFT Study of Bipyrazole Derivatives
A theoretical study using density functional theory explored the inhibition efficiencies and reactive sites of various bipyrazolic-type organic compounds, including derivatives of 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one, as corrosion inhibitors (Wang et al., 2006).
Coordination Behavior of a Pyrazole Compound
A study on the coordination ability of a pyrazole compound with cobalt (II) and nickel (II) nitrates, highlighting the distinct binding modes and the formation of complexes (Gupta et al., 2019).
Biological and Pharmacological Applications
Cytotoxic Activity on Tumor Cell Lines
Research on tridentate bipyrazolic compounds showed cytotoxic properties in vitro on tumor cell lines, with significant effects against specific cell lines (Kodadi et al., 2007).
Antimicrobial and Anticancer Activities
Synthesis of 2-pyrazoline derivatives and their in silico and in vitro studies highlighted antimicrobial and anticancer activities (Rathinamanivannan et al., 2019).
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
将来の方向性
While specific future directions for “3-methyl-1-(1H-pyrazol-1-yl)butan-2-one” are not available, research into pyrazole derivatives is ongoing due to their diverse biological activities . Future research may focus on synthesizing new pyrazole derivatives, investigating their biological activities, and elucidating their mechanisms of action .
特性
IUPAC Name |
3-methyl-1-pyrazol-1-ylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-7(2)8(11)6-10-5-3-4-9-10/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVFJQHOFFMVEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CN1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dimethyl-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1457145.png)
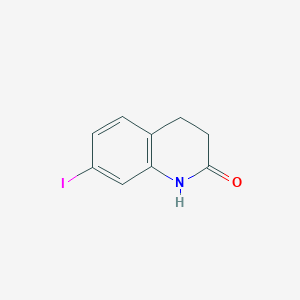

![Methyl 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1457151.png)
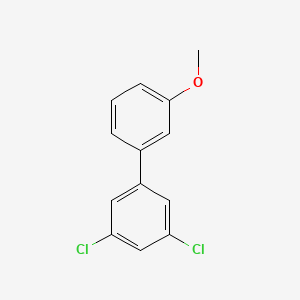
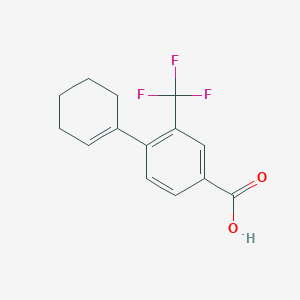

![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-imidazolidin-2-one](/img/structure/B1457155.png)
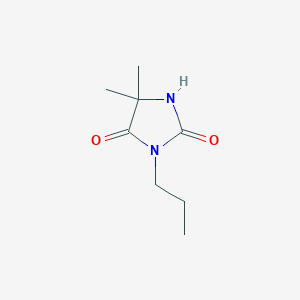
![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1457159.png)



